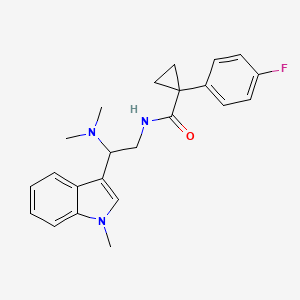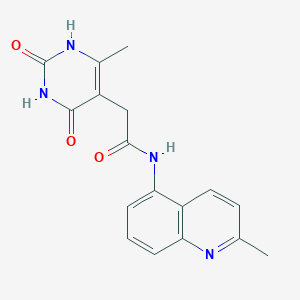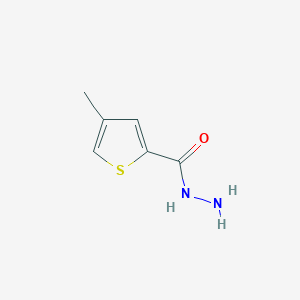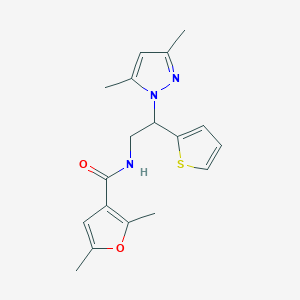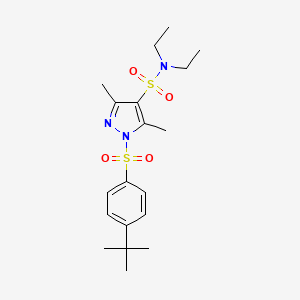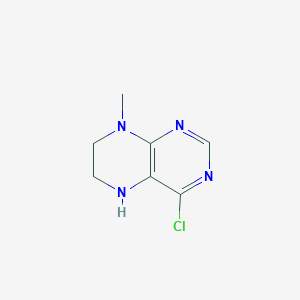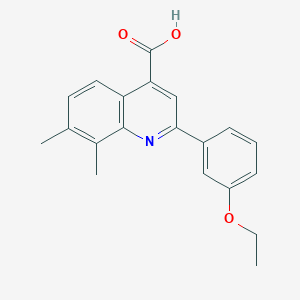
2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenolic compounds, such as the one you mentioned, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
Phenolic compounds can be synthesized through various methods. For instance, Knoevenagel-condensations are used to access carboxylic acids from a malonic acid and an appropriate aldehyde .
Molecular Structure Analysis
The molecular structure of phenolic compounds is defined by the presence of one or more hydroxyl groups directly attached to one or more aromatic rings .
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions. For example, they can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
The synthesis and photochemistry of photolabile protecting groups based on brominated hydroxyquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), demonstrate significant efficiency and sensitivity for multiphoton-induced photolysis. These compounds, including analogs related to "2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid", have been identified for their potential in vivo use, owing to their increased solubility and minimal fluorescence, making them suitable as caging groups for biological messengers (Fedoryak & Dore, 2002).
Antibacterial and Antifungal Agents
Research on 4-hydroxyquinoline-3-carboxylic acid derivatives has revealed their synthesis and antibacterial activities. The creation of compounds containing a pyrrole or 2,5-dimethylpyrrole group demonstrates the versatility of quinoline derivatives in the development of novel antibacterial and antifungal agents (Corelli et al., 1983).
Synthesis and Structural Studies
The synthesis of cadmium complexes using carboxyl functionalized 2-phenylquinoline derivatives illustrates the application of these compounds in creating new materials with potential fluorescent behavior and antibacterial activities (Lei et al., 2014). Additionally, the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids showcases a convenient method for constructing key arylquinolines involved in HIV integrase projects (Jentsch et al., 2018).
Complexation with Metal Ions
Studies on the complexation of transition series metal ions by nalidixic acid and related methoxyquinolones, including "2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid" derivatives, have provided insights into their influence on partition coefficients and antibacterial activity. These findings suggest that lipid solubility is not a major factor in the mechanism of action of such compounds, supporting the involvement of 1:1 drug-metal complexes (Bailey et al., 1984).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-ethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-4-24-15-7-5-6-14(10-15)18-11-17(20(22)23)16-9-8-12(2)13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMMBNQMQRCFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide](/img/structure/B2845912.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide](/img/structure/B2845913.png)
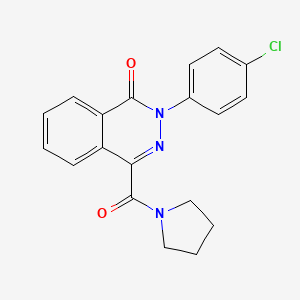

![2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2845918.png)
